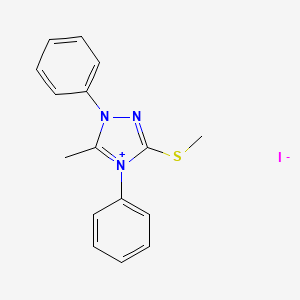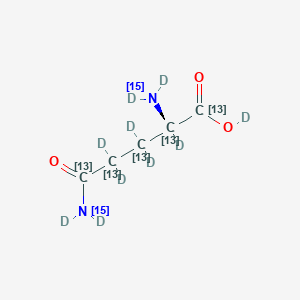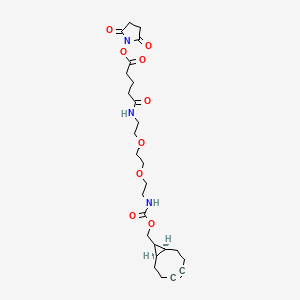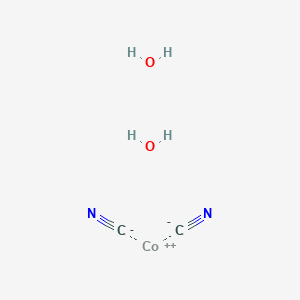
3-(113C)ethynylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(113C)ethynylaniline is a chemical compound with the molecular formula C8H7N. It is a derivative of aniline, where the ethynyl group is attached to the third position of the benzene ring. This compound is known for its applications in organic synthesis and materials science due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(113C)ethynylaniline can be synthesized through the reduction of 3-ethynylnitrobenzene. The reduction process typically involves the use of hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under controlled conditions to ensure the selective reduction of the nitro group to an amino group without affecting the ethynyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors equipped with palladium catalysts. The process parameters, such as temperature, pressure, and hydrogen flow rate, are optimized to achieve high yields and purity of the final product. The compound is then purified through distillation or recrystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3-(113C)ethynylaniline undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of this compound from 3-ethynylnitrobenzene.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
3-(113C)ethynylaniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-(113C)ethynylaniline involves its interaction with various molecular targets. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages with azide-containing molecules. This property makes it valuable in bioconjugation and labeling studies. Additionally, the amino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
4-Ethynylaniline: Similar structure but with the ethynyl group at the fourth position.
2-Ethynylaniline: Ethynyl group at the second position.
3-Ethylaniline: Ethyl group instead of ethynyl at the third position.
Uniqueness
3-(113C)ethynylaniline is unique due to the presence of the ethynyl group at the third position, which imparts distinct reactivity and properties compared to its isomers. The position of the ethynyl group influences the compound’s electronic distribution and steric effects, making it suitable for specific synthetic applications .
Properties
CAS No. |
286013-02-3 |
|---|---|
Molecular Formula |
C8H7N |
Molecular Weight |
118.14 g/mol |
IUPAC Name |
3-(113C)ethynylaniline |
InChI |
InChI=1S/C8H7N/c1-2-7-4-3-5-8(9)6-7/h1,3-6H,9H2/i2+1 |
InChI Key |
NNKQLUVBPJEUOR-VQEHIDDOSA-N |
Isomeric SMILES |
C#[13C]C1=CC(=CC=C1)N |
Canonical SMILES |
C#CC1=CC(=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















